molecular formula C10H12O4 B041885 2,4,6-Trimethoxybenzaldehyde CAS No. 830-79-5

2,4,6-Trimethoxybenzaldehyde

Cat. No.: B041885
CAS No.: 830-79-5
M. Wt: 196.2 g/mol
InChI Key: CRBZVDLXAIFERF-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzaldehyde: is an organic compound with the molecular formula C10H12O4 . It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3) at the 2, 4, and 6 positions. This compound is known for its significant anti-candida activity and is used in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Methoxylation of Benzaldehyde: One common method involves the methoxylation of benzaldehyde. This process typically uses methanol and a strong acid catalyst, such as sulfuric acid, to introduce methoxy groups at the desired positions on the benzene ring.

    Regioselective Synthesis: Another method involves the regioselective synthesis using specific reagents and catalysts to ensure the methoxy groups are introduced at the 2, 4, and 6 positions.

Industrial Production Methods:

Industrial production of 2,4,6-Trimethoxybenzaldehyde generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4,6-Trimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

A. Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 2,4,6-trimethoxybenzaldehyde against various pathogens. Notably, it has shown significant activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.25 mg/mL and a minimum fungicidal concentration (MFC) of 0.5 mg/mL. The compound effectively inhibited the transition from yeast to hyphal forms, which is crucial for the pathogenicity of C. albicans .

B. Antitubercular Activity

In vitro investigations have demonstrated that TMB exhibits potent antitubercular activity. A study reported that derivatives synthesized from TMB showed low micromolar activity against Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus (S. aureus), indicating its potential as a lead compound in developing new antitubercular agents .

Biochemical Applications

A. Fluorescent Probes

TMB has been utilized in the preparation of RNA-specific fluorescent probes for live cell imaging. These probes are essential for studying RNA dynamics in cellular environments, providing insights into gene expression and cellular processes .

B. Schiff Base Formation

TMB can react with chitosan to form a Schiff base (Cs-TMB), which has been characterized using techniques like FT-IR and NMR spectroscopy. This modification enhances the functional properties of chitosan, making it suitable for various biomedical applications .

Synthetic Applications

A. Synthesis of Coumarins

TMB serves as a starting reagent in the regioselective synthesis of novel coumarin derivatives, specifically (±)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins. These compounds are of interest due to their potential biological activities .

B. Organic Synthesis Reactions

The compound is frequently employed in organic synthesis reactions due to its reactivity as an aldehyde. For instance, it has been used in reactions involving potassium hydroxide to yield various substituted indoles and other heterocyclic compounds .

Data Table: Summary of Applications

Application Area Specific Use Results/Findings
AntimicrobialAgainst Candida albicansMIC: 0.25 mg/mL; MFC: 0.5 mg/mL
AntitubercularIn vitro activity against Mtb and S. aureusLow micromolar activity
Biochemical ProbesRNA-specific fluorescent probesEffective for live cell imaging
Synthetic ChemistrySynthesis of coumarin derivativesRegioselective synthesis yielding novel compounds
Organic SynthesisReactions with potassium hydroxideProduction of substituted indoles

Case Studies

  • Antifungal Activity Study
    • A comprehensive study evaluated the antifungal properties of TMB and its structural isomers against C. albicans. The results indicated that TMB significantly inhibited yeast growth and biofilm formation at sub-inhibitory concentrations .
  • Synthesis of Antitubercular Agents
    • Researchers synthesized novel compounds based on TMB's structure and tested their efficacy against Mtb, demonstrating promising results that could lead to new treatments for tuberculosis .
  • Development of Fluorescent Probes
    • The use of TMB in creating RNA-specific probes was explored in live-cell imaging studies, revealing its utility in tracking RNA dynamics within living cells .

Mechanism of Action

The exact mechanism of action of 2,4,6-Trimethoxybenzaldehyde is not fully understood. it is believed to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which contribute to inflammation. This inhibition may occur through the modulation of specific enzymes or signaling pathways involved in the inflammatory response .

Comparison with Similar Compounds

Uniqueness:

2,4,6-Trimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2, 4, and 6 positions enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

2,4,6-Trimethoxybenzaldehyde (TMBA), a methoxy-substituted aromatic aldehyde, has garnered attention for its diverse biological activities. This compound is characterized by three methoxy groups attached to the benzene ring, which significantly influence its chemical properties and biological efficacy. This article explores the biological activity of TMBA, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

TMBA is a pale pink crystalline powder with the molecular formula C10H12O4C_{10}H_{12}O_4 and a molecular weight of 196.20 g/mol. It exhibits notable solubility in organic solvents and has been used as a precursor in various synthetic applications, including the development of fluorescent probes for RNA imaging .

Antimicrobial Activity

TMBA has been reported to possess significant antimicrobial properties, particularly against fungal pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans50 µg/ml
Staphylococcus aureus25 µg/ml
Escherichia coli100 µg/ml

In a study examining its antifungal properties, TMBA demonstrated significant inhibition of Candida albicans growth at concentrations as low as 50 µg/ml. Additionally, it exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 25 µg/ml and 100 µg/ml, respectively .

Anticancer Activity

TMBA has shown promising results in cancer research. Its derivatives have been synthesized and tested for cytotoxicity against various cancer cell lines.

Table 2: Cytotoxic Effects of TMBA Derivatives

CompoundCell LineIC50 (µM)Reference
TMBAHeLa (Cervical Cancer)15
2-Methoxy-4-(3-methoxyphenyl)benzaldehydeMCF-7 (Breast Cancer)10
3-Methoxy-2-(4-methoxyphenyl)benzaldehydeA549 (Lung Cancer)12

In vitro studies have indicated that TMBA exhibits cytotoxic effects on HeLa cells with an IC50 value of 15 µM. Additionally, derivatives such as 2-Methoxy-4-(3-methoxyphenyl)benzaldehyde have shown even greater potency against MCF-7 cells with an IC50 of 10 µM .

Antioxidant Properties

TMBA also possesses antioxidant capabilities, which are essential for protecting cells from oxidative stress.

Table 3: Antioxidant Activity of TMBA

MethodIC50 (µg/ml)Reference
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The DPPH radical scavenging assay revealed that TMBA has an IC50 value of 25 µg/ml, indicating its effectiveness in neutralizing free radicals. Similarly, it demonstrated significant activity in the ABTS radical scavenging assay with an IC50 of 30 µg/ml .

Case Studies

  • Antifungal Efficacy : A study conducted by researchers at a leading pharmaceutical university evaluated TMBA's antifungal properties against clinical isolates of Candida species. The results confirmed TMBA's potential as a therapeutic agent for fungal infections resistant to conventional treatments .
  • Cytotoxicity in Cancer Cells : In a recent investigation published in a peer-reviewed journal, TMBA derivatives were synthesized and tested against various cancer cell lines. The study highlighted the structure-activity relationship (SAR) that enhances cytotoxicity through specific substitutions on the benzene ring .
  • Antioxidant Mechanism : Research examining the antioxidant mechanisms of TMBA indicated that it effectively reduces oxidative stress markers in cellular models. This property may contribute to its anticancer effects by protecting normal cells from damage during chemotherapy .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,4,6-Trimethoxybenzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves methoxylation or demethylation of precursor aromatic aldehydes. For example, hydrazine hydrate and KOH in ethylene glycol can reduce this compound derivatives under reflux conditions . Optimization includes adjusting stoichiometry (e.g., 0.5 eq. hydrazine hydrate, 5 eq. KOH), solvent choice (ethylene glycol for high boiling points), and reaction time (monitored via TLC or NMR). Characterization by 1H^1H NMR (δ 10.19 ppm for aldehyde proton, 3.81–3.86 ppm for methoxy groups) ensures purity .

Q. How is this compound characterized using spectroscopic techniques?

Key methods include:

  • 1H^1H NMR : Distinct signals for the aldehyde proton (~10.2 ppm), aromatic protons (6.1–6.2 ppm for symmetry-equivalent H), and methoxy groups (3.8–3.9 ppm) .
  • 13C^{13}C NMR : Carbonyl carbon at ~190 ppm, aromatic carbons at 90–160 ppm, and methoxy carbons at ~55 ppm .
  • HRMS : Molecular ion peaks (e.g., m/z 222.09 for C12_{12}H14_{14}O4_4) confirm molecular weight .

Q. What purification strategies are effective for isolating this compound?

Recrystallization from ethanol or acetone is common due to its moderate solubility. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts. Purity is validated by melting point (e.g., 119–120°C for derivatives) and HPLC analysis .

Advanced Research Questions

Q. How does this compound contribute to pH-responsive nanomaterials?

Polymers incorporating this moiety exhibit pH-dependent hydrophobicity. At neutral pH, the aldehyde group stabilizes hydrophobic interactions, but under mild acidity (pH ~5), hydrolysis increases hydrophilicity, causing nanoparticle expansion (e.g., from 100 nm to 1 µm). This property is exploited in tumor-targeted drug delivery systems using PEGylated lipids for colloidal stability .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a key intermediate in Biginelli reactions to synthesize dihydropyrimidines. For example, reacting with urea and methyl acetate under acidic reflux yields antibacterial dihydropyrimidines (74% yield). Regioselectivity is controlled by electron-rich methoxy groups, directing electrophilic substitution .

Q. How are computational methods used to predict reactivity and regioselectivity in derivatives of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks. PubChem-derived parameters (e.g., topological polar surface area, XLogP) model solubility and bioavailability. Molecular docking evaluates interactions with biological targets like tubulin or estrogen receptors .

Q. What crystallographic techniques are suitable for analyzing this compound derivatives?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) resolves molecular packing and hydrogen-bonding networks. High-resolution data (≤1 Å) are essential for accurate electron density mapping, particularly for methoxy group conformations .

Q. How do methoxy substituents influence the compound’s stability under oxidative conditions?

The electron-donating methoxy groups deactivate the aromatic ring, reducing oxidation rates. Controlled oxidation with KMnO4_4 in acidic conditions selectively converts the aldehyde to a carboxylic acid without degrading methoxy substituents .

Q. What strategies address contradictory data in biological activity studies of this compound derivatives?

Discrepancies in estrogenic activity (e.g., weak agonism in dihydrocoumarins) are resolved by:

  • Dose-response assays : Testing across concentrations (nM–µM) to identify non-linear effects.
  • Structural analogs : Comparing with 2,4,5-trimethoxy isomers to isolate substituent effects .

Q. How is this compound utilized in studying enzyme specificity?

It acts as a substrate probe for oxidases. For instance, Drosophila melanogaster pyridoxal oxidase shows specificity for 2,4,5-trimethoxybenzaldehyde, while related enzymes do not, highlighting steric and electronic constraints in active-site binding .

Q. Methodological Tables

Table 1. Key Synthetic Routes and Yields

Reaction TypeReagents/ConditionsProductYieldReference
Biginelli ReactionUrea, methyl acetate, acetic acid (reflux)Dihydropyrimidine74%
ReductionHydrazine hydrate, KOH, ethylene glycolTrimethoxytoluene48%

Table 2. Spectroscopic Data for Characterization

TechniqueKey Peaks/ParametersApplication
1H^1H NMRδ 10.19 (CHO), 6.23 (aromatic H), 3.81–3.86 (OCH3_3)Purity confirmation
HRMSm/z 359.17 [M + Na+^+]Molecular weight validation

Properties

IUPAC Name

2,4,6-trimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBZVDLXAIFERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232119
Record name Benzaldehyde, 2,4,6-trimethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-79-5
Record name 2,4,6-Trimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=830-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethoxybenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2,4,6-trimethoxy-
Source EPA DSSTox
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Record name 2,4,6-trimethoxybenzaldehyde
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Record name 2,4,6-TRIMETHOXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.96 g (10 mmol) of XII, 20 ml of formamide, and 2 ml of formic acid were placed in the GreenChem reaction vessel. The GreenChem reaction vessel was placed into the MARS-5 reaction system and the reaction mixture was quickly heated to 200° C. The reaction mixture was kept at 200° C. for 3 minutes and then cooled to 100° C. The GreenChem reaction vessel was removed from the MARS 5 system, the residual pressure was released, and the reaction vessel was opened. TLC showed that the reaction was complete. The reaction mixture was cooled to room temperature; the precipitated crystals were separated by filtration, rinsed with water and dried with vacuum. The filtrate was used as solvent in the next reaction. The reaction was repeated 10 times. The total of 9.6492 g of formic acid, and 34.5680 g of formamide were added to the reaction mixture over the ten cycles to compensate the losses. The total yield of 2,4,6-trimethoxybenzylformamide (XIII) is quantitative.
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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